molecular formula C19H21ClN2O2 B6475272 4-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640964-47-0

4-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6475272
CAS No.: 2640964-47-0
M. Wt: 344.8 g/mol
InChI Key: WEHGLZYCKZIQBM-UHFFFAOYSA-N
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Description

The compound “4-{[1-(4-chlorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine” is a derivative of piperidine . It is an organic nonlinear optical (NLO) material . The compound is synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent .


Synthesis Analysis

The synthesis of this compound involves the use of 4-aminomethylpiperidine . Triethylamine and 4-Chlorobenzoyl chloride are added and the reaction mixture is stirred at room temperature for about 2 hours . A white precipitate of triethylammonium chloride is formed, which is filtered and the filtrate is evaporated to obtain the crude product . The crude product is then recrystallized twice from ethyl methyl ketone .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by UV-Vis, NMR, FT-IR spectral analysis . The crystal is crystallized in monoclinic system with space group P21/n . The cell dimensions are given as a = 8.965(5), b = 19.613(5), c = 11.456(5); β = 96.989(5) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 4-aminomethylpiperidine with triethylamine and 4-Chlorobenzoyl chloride . The reaction results in the formation of a white precipitate of triethylammonium chloride .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C12H14ClNO and its molecular weight is 223.70 . The compound is synthesized successfully by slow evaporation method using ethyl methyl ketone as solvent .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, potentially altering cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Piperidine derivatives are often involved in neurological pathways, potentially acting as ligands for neurotransmitter receptors

Pharmacokinetics

Its molecular weight (which is under 500 da ) and LogP value (which is around 2.50 ) suggest it may have good oral bioavailability, according to Lipinski’s rule of five . Further pharmacokinetic studies are needed to confirm these predictions and to understand the compound’s distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential neurological activity, it could potentially alter neurotransmission or other neural processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets . Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets themselves, potentially affecting the compound’s efficacy .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-12-21-9-6-18(14)24-13-15-7-10-22(11-8-15)19(23)16-2-4-17(20)5-3-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHGLZYCKZIQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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